![molecular formula C23H23NO5S B4663963 N-({5-[bis(5-methyl-2-furyl)methyl]-2-furyl}methyl)-4-methylbenzenesulfonamide](/img/structure/B4663963.png)
N-({5-[bis(5-methyl-2-furyl)methyl]-2-furyl}methyl)-4-methylbenzenesulfonamide
説明
N-({5-[bis(5-methyl-2-furyl)methyl]-2-furyl}methyl)-4-methylbenzenesulfonamide, also known as TAK-715, is a small molecule inhibitor that has been widely studied for its potential therapeutic applications in various diseases. It was initially developed as an anti-inflammatory drug and has been shown to have promising results in pre-clinical studies.
作用機序
N-({5-[bis(5-methyl-2-furyl)methyl]-2-furyl}methyl)-4-methylbenzenesulfonamide exerts its pharmacological effects by inhibiting the activity of IkappaB kinase (IKK), which is a key regulator of the nuclear factor kappa B (NF-kappaB) signaling pathway. NF-kappaB is a transcription factor that regulates the expression of genes involved in inflammation, cell survival, and proliferation. Inhibition of IKK by N-({5-[bis(5-methyl-2-furyl)methyl]-2-furyl}methyl)-4-methylbenzenesulfonamide leads to the suppression of NF-kappaB activity, resulting in the downregulation of pro-inflammatory cytokines and chemokines.
Biochemical and Physiological Effects:
N-({5-[bis(5-methyl-2-furyl)methyl]-2-furyl}methyl)-4-methylbenzenesulfonamide has been shown to have potent anti-inflammatory effects in various in vitro and in vivo models. In a mouse model of acute lung injury, N-({5-[bis(5-methyl-2-furyl)methyl]-2-furyl}methyl)-4-methylbenzenesulfonamide significantly reduced the production of pro-inflammatory cytokines and chemokines, as well as the infiltration of inflammatory cells into the lung tissue. In a rat model of colitis, N-({5-[bis(5-methyl-2-furyl)methyl]-2-furyl}methyl)-4-methylbenzenesulfonamide reduced the severity of inflammation and improved the histological score. N-({5-[bis(5-methyl-2-furyl)methyl]-2-furyl}methyl)-4-methylbenzenesulfonamide has also been shown to have anti-tumor effects in various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
実験室実験の利点と制限
One of the main advantages of N-({5-[bis(5-methyl-2-furyl)methyl]-2-furyl}methyl)-4-methylbenzenesulfonamide is its high potency and selectivity for IKK inhibition. N-({5-[bis(5-methyl-2-furyl)methyl]-2-furyl}methyl)-4-methylbenzenesulfonamide has been shown to have an IC50 value of 8.5 nM for IKK inhibition, which is much lower than other IKK inhibitors, such as BAY 11-7082 and SC-514. However, one of the limitations of N-({5-[bis(5-methyl-2-furyl)methyl]-2-furyl}methyl)-4-methylbenzenesulfonamide is its poor solubility in aqueous solutions, which can make it difficult to use in in vivo studies.
将来の方向性
There are several future directions for the research and development of N-({5-[bis(5-methyl-2-furyl)methyl]-2-furyl}methyl)-4-methylbenzenesulfonamide. One area of interest is the potential therapeutic applications of N-({5-[bis(5-methyl-2-furyl)methyl]-2-furyl}methyl)-4-methylbenzenesulfonamide in neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. N-({5-[bis(5-methyl-2-furyl)methyl]-2-furyl}methyl)-4-methylbenzenesulfonamide has been shown to have neuroprotective effects in animal models of these diseases, and further studies are needed to determine its potential clinical efficacy. Another area of interest is the development of more potent and selective IKK inhibitors based on the structure of N-({5-[bis(5-methyl-2-furyl)methyl]-2-furyl}methyl)-4-methylbenzenesulfonamide. The identification of new IKK inhibitors could lead to the development of novel anti-inflammatory and anti-cancer drugs. Finally, the development of new formulations of N-({5-[bis(5-methyl-2-furyl)methyl]-2-furyl}methyl)-4-methylbenzenesulfonamide with improved solubility and pharmacokinetic properties could enhance its potential clinical utility.
科学的研究の応用
N-({5-[bis(5-methyl-2-furyl)methyl]-2-furyl}methyl)-4-methylbenzenesulfonamide has been extensively studied for its potential therapeutic applications in various diseases, including inflammation, cancer, and neurological disorders. In pre-clinical studies, N-({5-[bis(5-methyl-2-furyl)methyl]-2-furyl}methyl)-4-methylbenzenesulfonamide has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases, such as rheumatoid arthritis, inflammatory bowel disease, and asthma. N-({5-[bis(5-methyl-2-furyl)methyl]-2-furyl}methyl)-4-methylbenzenesulfonamide has also been shown to have anti-tumor effects by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. In addition, N-({5-[bis(5-methyl-2-furyl)methyl]-2-furyl}methyl)-4-methylbenzenesulfonamide has been studied for its potential neuroprotective effects in animal models of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
特性
IUPAC Name |
N-[[5-[bis(5-methylfuran-2-yl)methyl]furan-2-yl]methyl]-4-methylbenzenesulfonamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23NO5S/c1-15-4-9-19(10-5-15)30(25,26)24-14-18-8-13-22(29-18)23(20-11-6-16(2)27-20)21-12-7-17(3)28-21/h4-13,23-24H,14H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAQHFCPAORWXMX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCC2=CC=C(O2)C(C3=CC=C(O3)C)C4=CC=C(O4)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23NO5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。